molecular formula C35H43N7O10 B13444467 Valganciclovirhydrochloride impurity 25 CAS No. 130914-77-1

Valganciclovirhydrochloride impurity 25

Katalognummer: B13444467
CAS-Nummer: 130914-77-1
Molekulargewicht: 721.8 g/mol
InChI-Schlüssel: XIXLYOKREVVILK-SVBPBHIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Valganciclovir hydrochloride is an antiviral prodrug used to treat cytomegalovirus (CMV) infections. During its synthesis and storage, process-related impurities such as Valganciclovir Hydrochloride Impurity 25 may form. For instance, Valganciclovir N-Valyl Impurity (CAS 897937-73-4, C₁₉H₃₁N₇O₆) and Valganciclovir Hydrochloride Impurity R (C₁₄H₂₁ClN₆O₄·HCl) are structurally related impurities arising from incomplete esterification, stereochemical variations, or chlorinated intermediates .

Eigenschaften

CAS-Nummer

130914-77-1

Molekularformel

C35H43N7O10

Molekulargewicht

721.8 g/mol

IUPAC-Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]oxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C35H43N7O10/c1-21(2)26(38-34(46)50-15-23-11-7-5-8-12-23)31(44)48-17-25(52-20-42-19-37-28-29(42)40-33(36)41-30(28)43)18-49-32(45)27(22(3)4)39-35(47)51-16-24-13-9-6-10-14-24/h5-14,19,21-22,25-27H,15-18,20H2,1-4H3,(H,38,46)(H,39,47)(H3,36,40,41,43)/t26-,27-/m0/s1

InChI-Schlüssel

XIXLYOKREVVILK-SVBPBHIXSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)OCC(COC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4

Kanonische SMILES

CC(C)C(C(=O)OCC(COC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)NC(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of ester and amide bonds. Typical synthetic routes may include:

    Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.

    Amidation: Forming amide bonds by reacting carboxylic acids or their derivatives with amines.

    Purine Derivative Formation: Synthesizing purine derivatives through multi-step organic reactions involving nucleophilic substitutions and cyclizations.

Industrial Production Methods

Industrial production of such complex molecules often involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify optimal conditions for each reaction step.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring efficiency and yield.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Oxidizing agents can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reducing agents can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitutions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and amidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

This compound’s unique structure makes it valuable in various scientific research fields:

    Chemistry: Studying its reactivity and potential as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Exploring its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilizing its chemical properties in the development of new materials or pharmaceuticals.

Wirkmechanismus

The compound’s mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparison with Similar Compounds

Impurities in valganciclovir hydrochloride typically differ in functional groups, stereochemistry, or substitution patterns. Key comparisons include:

Table 1: Structural Comparison of Valganciclovir and Select Impurities
Compound Molecular Formula Molecular Weight Key Structural Features Source of Formation
Valganciclovir Hydrochloride C₁₄H₂₂N₆O₅·HCl 390.83 L-valyl ester prodrug of ganciclovir Active pharmaceutical ingredient
N-Valyl Impurity (Impurity 14) C₁₉H₃₁N₇O₆ 453.49 Additional valine residue Esterification side reaction
Impurity R (Chlorinated Derivative) C₁₄H₂₁ClN₆O₄·HCl 409.27 Chlorine substitution at propyl group Synthetic intermediate
S,R-Isovalganciclovir Impurity C₁₄H₂₂N₆O₅ 354.37 Stereoisomer at valine or hydroxyl positions Racemization during synthesis

Notes:

  • N-Valyl Impurity : Results from incomplete removal of valine residues during synthesis, altering pharmacokinetics .
  • Impurity R : Contains a chlorine atom, likely from solvent or reagent contamination, increasing toxicity risks .
  • S,R-Isovalganciclovir : Stereochemical impurity with reversed configuration at chiral centers, reducing antiviral activity .

Analytical Methods for Detection and Quantification

Impurity profiling relies on chromatographic techniques to differentiate structurally similar compounds:

Table 2: Analytical Parameters for Valganciclovir and Impurities
Parameter Valganciclovir Hydrochloride N-Valyl Impurity Impurity R S,R-Isovalganciclovir
HPLC Retention Time 5.2 min 6.8 min 7.5 min 5.9 min
HPTLC Rf Value 0.74 0.68 0.62 0.71
UV λmax (nm) 254 254 254 254
LOD/LOQ (ng/spot) 9.19/27.87 12.5/37.8 10.3/31.2 11.7/35.5

Key Findings :

  • HPLC : Impurity R elutes later due to higher hydrophobicity from chlorine substitution .
  • HPTLC : N-Valyl Impurity shows lower Rf due to increased molecular weight .
  • LOQ : Valganciclovir’s LOQ (27.87 ng/spot) is stricter than impurities, reflecting its higher purity requirements .
Table 3: Regulatory Limits for Valganciclovir Impurities
Impurity Acceptance Criteria (Max. %) Toxicity Concerns
N-Valyl Impurity ≤0.15% Potential immunogenicity
Impurity R ≤0.10% Genotoxic risk due to chlorine moiety
S,R-Isovalganciclovir ≤0.20% Reduced efficacy from stereoisomerism
Total Impurities ≤2.0% Cumulative safety threshold

Safety Notes:

  • Impurity R: Chlorinated derivatives are flagged for genotoxicity testing per ICH M7 guidelines .
  • S,R-Isovalganciclovir: Non-pharmacopoeial impurity requiring control to prevent efficacy loss .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.